Acide métrizoïque

Vue d'ensemble

Description

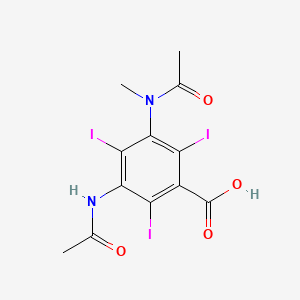

L'acide métrizoïque, également connu sous le nom d'acide 3-(acétylamino)-5-[acétyl(méthyl)amino]-2,4,6-triiodo benzoïque, est un composé pharmaceutique qui était principalement utilisé comme agent de contraste iodé pour l'imagerie radiographique. Ses applications comprenaient l'angiographie (imagerie des vaisseaux sanguins et des cavités cardiaques) et l'urographie (imagerie des voies urinaires). Il a été retiré du marché dans plusieurs régions, y compris les États-Unis, en raison de sa forte osmolarité et du risque associé d'induire des réactions allergiques .

Applications De Recherche Scientifique

Medical Imaging Applications

1. Cardiac Angiography

- Metrizoic acid was extensively studied for its use in cardiac angiography. A significant study involving 10,000 injections administered to 2,028 patients demonstrated that it was generally well tolerated during procedures. However, complications were noted, particularly during injections into the right coronary artery, which included cases of ventricular fibrillation and bradycardia .

2. Cholecystography

- The compound has also been evaluated for cholecystography, where it was compared with other contrast agents like iodipamide and iocetamate. Research indicated that metrizoic acid could inhibit T4 secretion from thyroid lobes significantly, which is a crucial consideration in thyroid function assessments .

Research Applications

1. Biochemical Studies

- Metrizoic acid has been employed in biochemical research for the purification of bacterial spores. In one study, it was used to create density gradients that facilitated the separation of Bacillus subtilis spores from other cellular debris .

2. Protozoan Pathogen Research

- Its application extends to microbiological studies involving protozoan pathogens. Researchers have utilized metrizoic acid gradients to isolate strains of protozoa while simultaneously applying antibiotics against residual bacteria, showcasing its utility in microbiological techniques .

Comparison of Metrizoic Acid with Other Contrast Agents

The following table summarizes some key differences between metrizoic acid and alternative contrast agents commonly used in medical imaging:

| Feature | Metrizoic Acid | Iodinated Contrast Agents (e.g., Iohexol) |

|---|---|---|

| Osmolality | High | Generally lower |

| Risk of Allergies | Higher | Lower |

| FDA Approval Status | Discontinued | Approved |

| Common Uses | Cardiac Angiography | Various imaging modalities |

| Complications Reported | Ventricular issues | Rarely reported |

Case Studies

Case Study 1: Cardiac Angiography Safety

A comprehensive review of the use of metrizoic acid in cardiac angiography highlighted its relative safety profile despite the noted complications. Factors contributing to the low complication rate included careful patient selection and monitoring during procedures .

Case Study 2: Cholecystographic Efficacy

In a comparative study on cholecystographic agents, metrizoic acid was found to be effective but raised concerns regarding thyroid function due to its inhibitory effects on T4 secretion. This necessitated careful consideration when selecting a contrast medium for patients with pre-existing thyroid conditions .

Mécanisme D'action

Metrizoic acid, also known as Metrizoate, is a pharmaceutical drug that was used as an iodinated contrast medium for X-ray imaging . Here is a detailed overview of its mechanism of action:

Target of Action

Metrizoic acid primarily targets the X-ray imaging process. It was used in the form of its salts, metrizoates . Its primary role was to enhance the contrast in X-ray imaging, particularly in angiography (imaging of blood vessels and heart chambers) and urography (imaging of the urinary tract) .

Mode of Action

The mechanism of action of Metrizoic acid is as an X-Ray contrast activity .

Biochemical Pathways

Instead, it functions by absorbing X-rays, thereby providing contrast in radiographic images .

Result of Action

The primary result of Metrizoic acid’s action is the enhancement of contrast in X-ray images. This allows for clearer visualization of structures like blood vessels, heart chambers, and the urinary tract during medical imaging procedures .

Action Environment

The efficacy and stability of Metrizoic acid can be influenced by various environmental factors. For instance, its high osmolality presents a higher risk of inducing allergic reactions compared to lower osmolar contrast media . Furthermore, the iodine content of Metrizoate ranged from 370 mg/ml to 440 mg/ml, with osmolarity as high as 2100 mOsm/kg .

Analyse Biochimique

Biochemical Properties

Metrizoic acid is a molecule used as a contrast medium . It presents a higher risk of allergic reactions due to its high osmolality . The iodine content of Metrizoic acid ranged from 370 mg/ml to 440 mg/ml, with osmolarity as high as 2100 mOsm/kg . The viscosity is 3.4 cP at 37 degrees Celsius (human body temperature) .

Cellular Effects

The cellular effects of Metrizoic acid are primarily related to its role as a contrast medium. Due to its high osmolality, Metrizoic acid had a risk of inducing allergic reactions higher than that of lower osmolar contrast media . Side effects of Metrizoic acid include urticaria, headache, nausea, vomiting, dizziness, and hypotension .

Molecular Mechanism

The mechanism of action of Metrizoic acid is as an X-Ray contrast activity . It works by blocking X-rays, allowing structures containing iodine to be visualized more clearly on an X-ray image .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Metrizoic acid in laboratory settings. It is known that Metrizoic acid was well-tolerated when used for cardiac angiography .

Metabolic Pathways

Metrizoic acid is classified as an acylaminobenzoic acid and derivative

Transport and Distribution

It is known that most iodinated contrast agents, including Metrizoic acid, are not able to enter into an intact blood-brain barrier .

Subcellular Localization

As a contrast agent, it is primarily used to enhance the visibility of structures and fluids within the body during medical imaging procedures .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de l'acide métrizoïque implique l'iodation de dérivés d'acide benzoïque. Le processus comprend généralement les étapes suivantes :

Nitration : La matière de départ, l'acide benzoïque, subit une nitration pour introduire des groupes nitro.

Réduction : Les groupes nitro sont ensuite réduits en groupes amine.

Iodation : Les groupes amine sont iodés pour former de l'acide triiodo benzoïque.

Acétylation : L'étape finale implique l'acétylation des groupes amine pour produire de l'this compound.

Méthodes de Production Industrielle : La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions de réaction pour assurer un rendement élevé et une pureté optimale. L'utilisation de techniques de purification avancées, telles que la recristallisation et la chromatographie, est courante pour atteindre la qualité de produit souhaitée .

Analyse Des Réactions Chimiques

Types de Réactions : L'acide métrizoïque subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir l'this compound en ses dérivés amine correspondants.

Substitution : Les atomes d'iode dans l'this compound peuvent être substitués par d'autres halogènes ou groupes fonctionnels dans des conditions appropriées.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions d'échange d'halogènes impliquent souvent des réactifs tels que le chlore ou le brome en présence de catalyseurs.

Produits Majeurs : Les produits majeurs formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés d'acide benzoïque iodés, tandis que la réduction peut produire des acides benzoïques substitués par des amines .

4. Applications de la Recherche Scientifique

L'this compound a été utilisé dans diverses applications de recherche scientifique, notamment :

Chimie : Il sert de précurseur pour la synthèse d'autres composés iodés et de réactif en chimie analytique.

Biologie : L'this compound a été utilisé dans les milieux de gradient pour isoler les parasites et dans les expériences de lymphocytes vivants.

Médecine : Historiquement, il était utilisé comme agent de contraste en imagerie médicale pour améliorer la visibilité des structures internes.

Industrie : Sa teneur élevée en iode le rend précieux dans les applications industrielles nécessitant des matériaux radio-opaques.

5. Mécanisme d'Action

Le principal mécanisme d'action de l'this compound est sa capacité à absorber les rayons X, ce qui le rend utile comme agent de contraste en imagerie radiographique. Les atomes d'iode dans l'this compound fournissent une radio-opacité élevée, permettant une visualisation claire des vaisseaux sanguins, des cavités cardiaques et des structures des voies urinaires lors des examens aux rayons X. Le composé n'a pas d'activité pharmacologique significative au-delà de ses propriétés radio-opaques .

Comparaison Avec Des Composés Similaires

L'acide métrizoïque peut être comparé à d'autres agents de contraste iodés tels que l'acide diatrizoïque, l'acide iothalamique et l'iohexol. Ces composés partagent des applications similaires, mais diffèrent par leurs structures chimiques, leur osmolarité et leurs profils de risque :

Acide Diatrizoïque : Fonction similaire, mais présente une osmolarité plus élevée, ce qui entraîne un risque accru de réactions indésirables.

Acide Iothalamique : Un autre agent de contraste iodé avec une structure chimique différente, offrant une osmolarité plus faible et des effets secondaires réduits.

La singularité de l'this compound réside dans sa structure chimique spécifique et sa teneur élevée en iode, qui contribuent à son efficacité en tant qu'agent de contraste, mais aussi à son risque accru d'induire des réactions allergiques.

Activité Biologique

Metrizoic acid, a triiodinated benzene derivative, is primarily recognized for its role as a contrast medium in radiographic imaging. It was historically used in various medical procedures, particularly in cardiac angiography. This article explores the biological activity of metrizoic acid, focusing on its pharmacological effects, case studies, and related research findings.

Metrizoic acid has the chemical formula and an average molecular weight of approximately 627.943 g/mol. Its structure features three iodine atoms, which contribute to its radiopacity, making it effective for imaging purposes.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 627.943 g/mol |

| Iodine Content | 3 Iodine Atoms |

| Solubility | Water-soluble |

Metrizoic acid functions primarily as an X-ray contrast agent due to its high osmolality and iodine content. The mechanism involves enhancing the contrast of vascular structures during imaging by absorbing X-rays more effectively than surrounding tissues. However, this property also correlates with a higher risk of allergic reactions compared to other contrast agents.

Clinical Use and Case Studies

Historically, metrizoic acid was administered in over 10,000 injections during angiocardiographic studies involving 2,028 patients. A notable study conducted in the 1970s reported that metrizoic acid was generally well tolerated, although it was associated with several serious adverse events:

- Adverse Events : Seven cases of ventricular fibrillation and five cases of significant bradycardia/asystole were documented during or shortly after injection.

- Patient Tolerance : Most complications occurred during the injection into the right coronary artery, indicating a need for caution in specific applications .

Table 2: Summary of Adverse Events Associated with Metrizoic Acid

| Event Type | Number of Cases |

|---|---|

| Ventricular Fibrillation | 7 |

| Bradycardia/Asystole | 5 |

| Total Injections Administered | 10,000 |

Biological Activity in Research

Metrizoic acid has been utilized in various research contexts beyond clinical imaging. For instance:

- Isolation Studies : It has been employed in gradient media for isolating Blastocystis hominis from human feces, showcasing its utility in microbiological applications .

- Cellular Studies : Research indicates that metrizoic acid can permeabilize spores of Bacillus subtilis, allowing for the study of cellular structures and processes during germination .

Case Study: Metrizoic Acid in Microbiology

A study highlighted the use of metrizoic acid in creating density gradients to isolate specific microorganisms. This application demonstrates its versatility beyond imaging and suggests potential uses in microbiological research settings.

Safety and Regulatory Status

Despite its historical use, the FDA has discontinued approval for metrizoic acid due to concerns regarding its safety profile, particularly related to allergic reactions and cardiovascular effects. Alternative contrast agents with lower osmolality profiles have largely replaced it in clinical practice.

Propriétés

IUPAC Name |

3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11I3N2O4/c1-4(18)16-10-7(13)6(12(20)21)8(14)11(9(10)15)17(3)5(2)19/h1-3H3,(H,16,18)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGDNPWHMNJRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11I3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023311 | |

| Record name | Metrizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The mechanism of action of metrizoic acid is as an X-Ray contrast activity. | |

| Record name | Metrizoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09346 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1949-45-7 | |

| Record name | Metrizoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1949-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metrizoic Acid [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metrizoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09346 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metrizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetamido-2,4,6-triiodo-5-N-methylacetamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METRIZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM1N99QR1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.